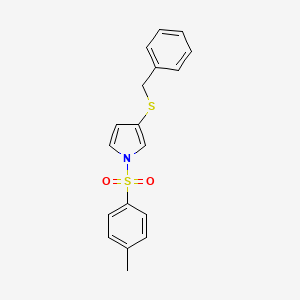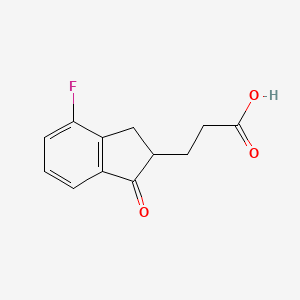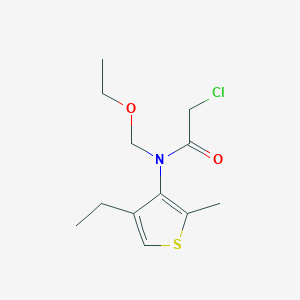
5-Hydroxy-4-(propan-2-yl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4-(propan-2-yl)oxolan-2-one: is a chemical compound with a molecular formula of C7H12O3 It is a derivative of oxolanone, characterized by the presence of a hydroxy group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-(propan-2-yl)oxolan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydroxy acid derivative in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-4-(propan-2-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted oxolanone derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Hydroxy-4-(propan-2-yl)oxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery and development.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic effects. Research may focus on their use as intermediates in the synthesis of pharmaceuticals with specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-(propan-2-yl)oxolan-2-one involves its interaction with specific molecular targets. The hydroxy group and the oxolanone ring play crucial roles in its reactivity and interactions. The compound may act as a nucleophile or electrophile in different reactions, depending on the conditions and the nature of the reactants.
Comparison with Similar Compounds
4-Hydroxy-2-oxolanone: Similar structure but lacks the isopropyl group.
5-Methyl-4-hydroxy-2-oxolanone: Similar structure with a methyl group instead of an isopropyl group.
5-Hydroxy-4-(methyl)oxolan-2-one: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness: 5-Hydroxy-4-(propan-2-yl)oxolan-2-one is unique due to the presence of both a hydroxy group and an isopropyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
89359-09-1 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
5-hydroxy-4-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C7H12O3/c1-4(2)5-3-6(8)10-7(5)9/h4-5,7,9H,3H2,1-2H3 |
InChI Key |
QLSPBXMWOVTOTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(=O)OC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[4-(Dimethylamino)phenyl]methylidene}amino)quinazolin-4(3H)-one](/img/structure/B14397188.png)
![4-(Decyloxy)phenyl 3-chloro-4-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14397195.png)

![2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14397208.png)

![2-[(Trimethylsilyl)methyl]pent-2-enal](/img/structure/B14397223.png)
![2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide](/img/structure/B14397231.png)

![4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14397253.png)



![1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one](/img/structure/B14397281.png)

